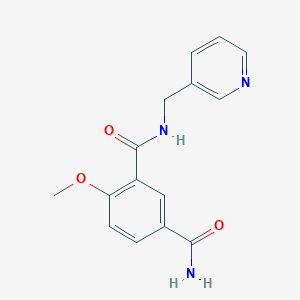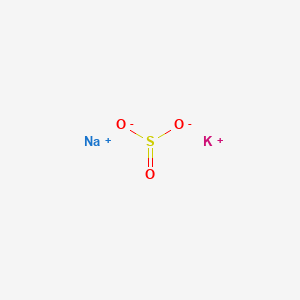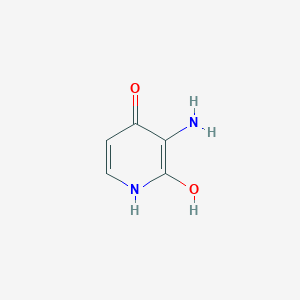
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide, also known as PICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PICA is a derivative of benzamide and is known to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the selective blockade of the TRPV1 ion channel. This results in the inhibition of calcium influx, which is required for the activation of the channel. The inhibition of TRPV1 by 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to reduce pain and inflammation in various animal models.
Biochemical And Physiological Effects
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its role in the inhibition of TRPV1, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has also been shown to inhibit the activity of the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is involved in the metabolism of endocannabinoids, which are known to play a role in various physiological processes such as pain perception, appetite regulation, and mood.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its specificity for TRPV1. This makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another potential direction is the study of the role of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide in the regulation of endocannabinoid signaling. Additionally, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide could be used as a tool for the development of new therapies for pain and inflammation.
Synthesis Methods
The synthesis method for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the reaction of 3-carbamylpyridine with 4-methoxy-1-benzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is in the study of ion channels. 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to selectively block the TRPV1 ion channel, which is involved in the perception of pain and temperature. This makes 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide a valuable tool for studying the role of TRPV1 in various physiological processes.
properties
CAS RN |
108828-56-4 |
|---|---|
Product Name |
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide |
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
InChI Key |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Other CAS RN |
108828-56-4 |
synonyms |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)






![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)